molecular formula C24H23N3O2 B7550821 3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B7550821
M. Wt: 385.5 g/mol
InChI Key: PTTODPVMBQEVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as NAP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP belongs to the benzimidazole family and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one is not fully understood, but it is believed to act on various cellular pathways. This compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly on the brain. This compound is also a small molecule, which makes it easier to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one. One area of research is to further investigate its potential use in the treatment of various neurological disorders. Another area of research is to investigate its potential use in the treatment of inflammatory diseases. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on various cellular pathways. Finally, there is a need to develop more efficient and effective methods for synthesizing and administering this compound in vivo.

Synthesis Methods

The synthesis of 3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the condensation of 2-naphthalen-1-ylacetic acid with piperidine in the presence of a dehydrating agent to form 1-(2-naphthalen-1-ylacetyl)piperidine. The second step involves the reaction of 1-(2-naphthalen-1-ylacetyl)piperidine with o-phenylenediamine in the presence of a catalyst to form this compound. The final compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c28-23(16-18-8-5-7-17-6-1-2-9-20(17)18)26-14-12-19(13-15-26)27-22-11-4-3-10-21(22)25-24(27)29/h1-11,19H,12-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTODPVMBQEVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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